Fmoc-DL-Nle-OH, or N-(9-fluorenylmethoxycarbonyl)-DL-norleucine, is a protected amino acid commonly used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective reactions during the synthesis of peptides. This compound is particularly relevant in the context of solid-phase peptide synthesis, where it facilitates the assembly of complex peptide sequences while maintaining the integrity of the reactive sites.
Fmoc-DL-Nle-OH is classified as a non-natural amino acid. It is derived from norleucine, which is an analog of leucine, differing by the absence of one methylene group in its side chain. The Fmoc group itself is a widely utilized protecting group in organic chemistry, especially in peptide synthesis due to its stability and ease of removal under mild basic conditions.
The synthesis of Fmoc-DL-Nle-OH typically involves several key steps:
The solid-phase peptide synthesis method allows for efficient assembly of peptides incorporating Fmoc-DL-Nle-OH alongside other amino acids, facilitating the creation of complex peptide structures .
The molecular formula for Fmoc-DL-Nle-OH is C₁₅H₁₉NO₃. The structure features:
The presence of the Fmoc group imparts significant UV absorbance properties, which are useful for monitoring reactions during peptide synthesis .
Fmoc-DL-Nle-OH undergoes several important reactions during peptide synthesis:
The mechanism by which Fmoc-DL-Nle-OH functions in peptide synthesis involves:
This sequence allows for precise control over peptide assembly and modifications at various stages .
These properties make it suitable for use in solid-phase peptide synthesis where solubility and stability are critical .
Fmoc-DL-Nle-OH has several applications in scientific research:
Fmoc-DL-Nle-OH (CAS 112883-41-7) serves as a strategically valuable norleucine derivative in Fmoc-based solid-phase peptide synthesis. Its racemic DL-form provides enhanced synthetic versatility for introducing non-natural amino acid motifs into peptide chains. Structurally defined as (R/S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-hexanoic acid, this building block exhibits exceptional compatibility with standard Fmoc-SPPS protocols due to its stability under piperidine-mediated deprotection conditions (20–50% in DMF) and resistance to side-chain degradation during acidolytic cleavage [2] [5]. The linear hexanoic side chain of norleucine serves as an isosteric replacement for methionine, eliminating oxidation susceptibility while maintaining hydrophobic packing interactions in peptide structures. This property is particularly advantageous in synthesizing peptide pharmaceuticals requiring enhanced metabolic stability. During chain assembly, Fmoc-DL-Nle-OH demonstrates predictable coupling kinetics comparable to canonical amino acids when activated with HATU/HOAt in NMP, enabling its seamless integration into automated synthesis workflows [5] [10].
Racemic Fmoc-DL-Nle-OH introduces distinctive steric and kinetic considerations in SPPS compared to enantiopure analogs:
Table 1: Coupling Efficiency Comparison of Nle Isomers in SPPS
Isomer | Relative Coupling Rate | Epimerization Risk | Typical Activation Protocol |
---|---|---|---|
L-Nle | 1.0 (Reference) | Low (<0.5%) | HATU/DIPEA, DMF, 30 min |
D-Nle | 0.85–0.90 | Very Low (<0.1%) | HATU/DIPEA, DMF, 40 min |
DL-Nle | 0.92–0.95 (averaged) | Moderate (1–3%)* | HATU/DIPEA, DMF, 45 min |
*Epimerization occurs predominantly during activation of the racemate*
The D-enantiomer exhibits approximately 10–15% slower coupling kinetics due to subtle steric mismatching with coupling reagents. While both enantiomers maintain low inherent epimerization risk (<0.5%) when properly activated, the racemic DL-mixture requires extended coupling times (45 minutes vs. 30 minutes for L-Nle) to achieve >99% incorporation yield in automated syntheses. This efficiency reduction stems from competitive inhibition between enantiomers during carbodiimide-mediated activation. Nevertheless, the DL-form provides unique advantages for constructing conformational libraries where backbone stereochemical diversity influences biological activity, particularly in antimicrobial peptides and receptor ligands exploring non-chiral binding pockets [6] [10].
The 2-chlorotrityl chloride (2-CTC) resin serves as an optimal solid support for Fmoc-DL-Nle-OH immobilization, enabling high-loading capacity (typically 0.8–1.2 mmol/g) with exceptional acid sensitivity for selective cleavage. Attachment proceeds via nucleophilic substitution where the C-terminal carboxylic acid displaces chloride on the trityl moiety under mild conditions (DCM, 2–4 equiv. DIEA, 2h). This linkage demonstrates remarkable stability toward Fmoc deprotection reagents (piperidine/DMF) while allowing near-quantitative release with 0.5–1% TFA in DCM, preserving the acid-labile Fmoc group intact [4]. This orthogonal protection strategy facilitates C-terminal-modified peptide synthesis, including:
Comparative studies demonstrate 20–30% higher loading efficiency for DL-Nle-OH versus sterically hindered amino acids (e.g., Ile, Val) on 2-CTC resin, attributable to the linear hexyl side chain minimizing steric constraints during esterification [4] [10].
Recyclable resin platforms significantly enhance the economic viability of large-scale Fmoc-DL-Nle-OH incorporation. Wang resins functionalized with photolabile (e.g., o-nitrobenzyl) or acid-stable (e.g., HMPB) linkers enable:
Table 2: Performance of Reusable Resins for DL-Nle-OH Peptide Synthesis
Resin Type | Cleavage Mechanism | Regeneration Cycles | Loading Capacity Retention | DL-Nle-OH Incorporation Yield |
---|---|---|---|---|
Wang HMPB | 1% TFA/DCM | 5 | 78% (Cycle 5) | 95–97% |
Photolabile NBH | 350–370 nm UV | 8 | 85% (Cycle 8) | 92–95% |
Sieber amide | Mild TFA (0.5–1%) | 4 | 70% (Cycle 4) | 96–98% |
This approach reduces resin costs by 40–60% in multi-kilogram productions, particularly benefiting iterative synthesis of norleucine-rich peptide libraries. Recent advances demonstrate hydroxynorleucine derivatives (e.g., Fmoc-D-Nle(6-OH)-OH, CAS 2413233-68-6) exhibit enhanced resin compatibility due to hydroxyl-mediated hydrogen bonding with polymeric matrices, improving loading homogeneity by 15% compared to standard norleucine [4] [7].
The Biron–Kessler protocol provides a robust pathway for synthesizing Nᴬ-methylated derivatives of Fmoc-DL-Nle-OH directly on solid support. This method employs orthogonal o-nitrobenzenesulfonyl (o-NBS) protection to enable efficient N-methylation:
This sequence yields Fmoc-N-methyl-DL-Nle-OH with >95% purity and <2% racemization, confirmed by chiral HPLC analysis. The DBU/dimethyl sulfate combination proves superior to traditional methyl iodide due to:
Crucially, the o-NBS group provides built-in purification: unalkylated amino groups remain protected after mercaptoethanol treatment, while N-methylated products are cleanly deprotected. This selectivity enables quantitative N-methyl incorporation in complex sequences, including sterically hindered norleucine-rich domains [4] [6].
Systematic evaluation of alkylating agents reveals significant performance differences in N-methylating Fmoc-DL-Nle-OH derivatives:
Table 3: Methylating Agent Efficiency for Nᴬ-Methyl-DL-Norleucine Synthesis
Parameter | Dimethyl Sulfate [(CH₃O)₂SO₂] | Methyl Iodide (CH₃I) |
---|---|---|
Atom Economy | 83% | 42% |
Reaction Time (Completion) | 25–30 min | 90–120 min |
Byproduct Formation | <5% (sulfate esters) | 15–20% (quaternary amines) |
Racemization | 1.2–1.8% | 2.5–3.5% |
Solvent Compatibility | NMP, DMF, DMSO | Acetonitrile, THF |
Steric Hindrance Tolerance | High (0% yield reduction) | Moderate (15% reduction) |
Dimethyl sulfate demonstrates superior performance in sterically demanding contexts due to:
Notably, dimethyl sulfate achieves quantitative methylation of Fmoc-DL-Nle-OH within 30 minutes at ambient temperature, whereas methyl iodide requires elevated temperatures (50°C) for >90% conversion, increasing epimerization risk. These advantages make dimethyl sulfate the preferred reagent for synthesizing multi-N-methylated peptides containing norleucine, particularly when targeting bioactive conformations with restricted backbone flexibility [4] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9